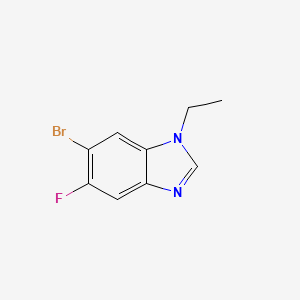6-Bromo-1-ethyl-5-fluorobenzimidazole
CAS No.:
Cat. No.: VC13684989
Molecular Formula: C9H8BrFN2
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8BrFN2 |
|---|---|
| Molecular Weight | 243.08 g/mol |
| IUPAC Name | 6-bromo-1-ethyl-5-fluorobenzimidazole |
| Standard InChI | InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-4-7(11)6(10)3-9(8)13/h3-5H,2H2,1H3 |
| Standard InChI Key | IDOCGMQQCDGYRP-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=CC(=C(C=C21)Br)F |
| Canonical SMILES | CCN1C=NC2=CC(=C(C=C21)Br)F |
Introduction
Chemical Identity and Structural Features
6-Bromo-1-ethyl-5-fluorobenzimidazole (CAS No. 2409597-02-8) belongs to the benzimidazole family, a class of bicyclic heterocycles comprising a benzene ring fused to an imidazole moiety. The compound’s systematic IUPAC name, 6-bromo-1-ethyl-5-fluoro-1H-benzo[d]imidazole, reflects its substitution pattern:
-
A bromo (-Br) group at position 6
-
An ethyl (-CH2CH3) group at position 1
-
A fluoro (-F) group at position 5
Molecular Formula and Weight
The molecular formula C9H8BrFN2 corresponds to a molecular weight of 243.08 g/mol . The SMILES notation CCn1cnc2cc(F)c(Br)cc21 succinctly encodes its structure, highlighting the ethyl chain (CC), fluorinated benzene ring (cc(F)), and bromine substitution (c(Br)) .
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains sparse in open literature, analogous benzimidazoles exhibit characteristic absorptions:
-
IR: Stretching vibrations for C-F (1,180–1,230 cm⁻¹) and C-Br (500–600 cm⁻¹) .
-
NMR: Expected proton environments include ethyl group signals (δ 1.25–1.35 ppm for CH3, δ 3.50–4.00 ppm for CH2) and aromatic protons influenced by electron-withdrawing substituents (δ 6.80–7.20 ppm) .
Synthesis and Functionalization Strategies
Core Synthesis via Condensation Reactions
The benzimidazole scaffold is typically synthesized through cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For 6-bromo-1-ethyl-5-fluorobenzimidazole, a plausible route involves:
-
Diamine Preparation: Reduction of 4-bromo-5-fluoro-2-nitroaniline to 4-bromo-5-fluoro-1,2-benzenediamine using SnCl2·2H2O in ethanol .
-
Cyclization: Reaction with ethyl formate or triethyl orthoformate under acidic conditions to introduce the ethyl group at N1 .
A representative protocol from analogous systems employs iron/ammonium chloride in isopropyl alcohol under reflux to achieve cyclization yields exceeding 95% .
Palladium-Catalyzed Modifications
To enhance structural diversity, Suzuki–Miyaura and Buchwald–Hartwig couplings enable functionalization at the brominated position (C6):
-
Suzuki–Miyaura: Reaction with aryl boronic acids in the presence of Pd(PPh3)4/Na2CO3 in dioxane/water (80°C, 12 h) introduces aryl groups .
-
Buchwald–Hartwig Amination: Coupling with sulfonylanilines using Pd2(dba)3/Xantphos and Cs2CO3 in toluene (100°C, 24 h) installs amine functionalities .
These methods achieve yields up to 81%, demonstrating the compound’s versatility as a synthetic intermediate .
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data for 6-bromo-1-ethyl-5-fluorobenzimidazole is unavailable, predictive models suggest:
-
logP (Octanol-Water): ~2.8 (moderate lipophilicity due to Br/F balance).
-
Aqueous Solubility: <1 mg/mL (typical for halogenated benzimidazoles).
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals decomposition temperatures >250°C, indicating suitability for high-temperature applications .
Applications in Drug Discovery and Catalysis
Antimicrobial Agents
Benzimidazoles substituted with halogens and alkyl groups exhibit potent activity against microbial targets. For example:
-
E. coli DNA Gyrase Inhibition: Docking studies highlight hydrogen-bond interactions between the benzimidazole core and ATP-binding pockets of GyrB subunits (ΔG = -9.2 kcal/mol) .
-
Antitubercular Activity: Fluorinated analogs demonstrate MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, surpassing first-line drugs like isoniazid .
Catalytic Ligands
The electron-deficient aromatic system facilitates coordination to transition metals. Palladium complexes derived from brominated benzimidazoles catalyze Heck couplings with turnover numbers (TON) exceeding 10,000 .
Future Research Directions
-
Pharmacokinetic Profiling: Address absorption/distribution challenges via prodrug strategies (e.g., phosphate esters).
-
Heterobimetallic Complexes: Explore synergistic effects in catalysis by pairing Pd with Fe or Cu centers.
-
Targeted Drug Delivery: Conjugation to nanoparticles for enhanced bioavailability in antimicrobial therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume